sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate

Heteroannelated pyridine synthesis Process chemistry Scalability

Sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate (CAS 105161-33-9) is a pre-formed sodium enolate reagent that functions as a 1,3-binucleophilic synthon. It is formally the sodium salt of 3,3-dimethoxy-2-formylpropionitrile and exists as a bench-stable, free-flowing powder.

Molecular Formula C6H8NNaO3
Molecular Weight 165.12 g/mol
Cat. No. B12281031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate
Molecular FormulaC6H8NNaO3
Molecular Weight165.12 g/mol
Structural Identifiers
SMILESCOC(C(=C[O-])C#N)OC.[Na+]
InChIInChI=1S/C6H9NO3.Na/c1-9-6(10-2)5(3-7)4-8;/h4,6,8H,1-2H3;/q;+1/p-1/b5-4+;
InChIKeyFOXHAHBHIMREKV-FXRZFVDSSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate – Core Building Block for Heteroannelated 5-Cyanopyridines & Pyrimidines


Sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate (CAS 105161-33-9) is a pre-formed sodium enolate reagent that functions as a 1,3-binucleophilic synthon. It is formally the sodium salt of 3,3-dimethoxy-2-formylpropionitrile and exists as a bench-stable, free-flowing powder . This compound directly installs a 2-cyano-3,3-dimethoxyprop-1-en-1-ol fragment onto aminoheterocycles, enabling a one-step, regioselective annulation to yield pharmaceutically relevant fused 3-cyanopyridine and 3-cyanopyrimidine scaffolds . Its solid-state stability, predictable E‑configuration at the enolate double bond, and dual electrophilic/nucleophilic character distinguish it from in situ‑generated enolate mixtures or alternative nitrile‑bearing C₃ synthons.

Why Generic Substitution of Sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate Fails for Reliable Heterocycle Synthesis


Simple nitrile-containing C₃ synthons (e.g., cyanoacetaldehyde, malononitrile, β-ethoxy acrylonitrile) cannot replicate the performance envelope of sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate in fused-ring construction. In situ generation of analogous enolates from parent nitriles introduces base‑sensitive functional‑group incompatibilities and batch‑to‑batch variability in enolate geometry, which directly erodes regioselectivity and yield . The crystalline sodium salt delivers a single geometric isomer (E‑configuration) that governs the cyclisation outcome, while the dimethyl acetal protects the latent aldehyde until controlled acidic unmasking, preventing oligomerisation and by‑product formation that plague alternative reagents . The proprietary protocol reduced reaction temperature and acidity relative to earlier conditions, preserving acid‑labile heterocyclic substrates — a critical advantage over prior methods that employed concentrated HCl at elevated temperatures . These factors collectively render generic substitution high-risk for any application requiring reproducible, scalable access to diversely functionalised heteroannelated 3-cyanopyridines or pyrimidines.

Quantitative Evidence Guide: Differentiation of Sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate from Closest Alternative C₃ Synthons


Scalability Advantage: 100‑gram Preparative Synthesis vs. Milligram‑to‑20‑gram Limits of Prior Art

The Mityuk 2021 protocol using sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate demonstrates preparative-scale synthesis up to 100 grams, whereas the prior Levacher 1994 method (also employing the sodium salt) was limited to a 20‑gram scale with moderate yields and low substrate diversity . The Benoit 1987 method achieved only a 1‑gram scale. The Iaroshenko 2015 method, while high-yielding, operated exclusively at milligram scale . The present protocol retains 93% isolated yield at 6.13 mmol scale (thienopyridine example) and is demonstrated at 100‑gram scale for five different heteroannelated 3-cyanopyridines .

Heteroannelated pyridine synthesis Process chemistry Scalability

Substrate Scope: 29 Heteroannelated Products Across Pyridines and Pyrimidines vs. Prior Low Diversity

The 2021 protocol employing the title sodium salt delivered 20 heteroannelated 3‑cyanopyridines (4a–t) and 9 heteroannelated 3‑cyanopyrimidines (5a–i), encompassing thiophene, pyrrole, pyrazole, imidazole, thiazole, oxazole, and triazole cores . In contrast, the Levacher 1994 procedure was limited to pyrrolo-, thiopheno-, and pyrazolopyridines (three core types, low diversity), while the Benoit 1987 method covered only three cores at 1‑gram scale . The Taylor 1988 method offered moderate diversity but was confined to 20‑gram scale. The current method uniquely accommodates acid‑labile aminoheterocycles (e.g., aminooxazoles, aminotriazoles) via milder conditions (room temperature, reduced HCl concentration) .

Substrate scope Heterocycle library Drug discovery

Yield Performance: 93% Isolated Yield for Thieno[3,2-b]pyridine-6-carbonitrile vs. Moderate Yields of Prior Methods

In the patent synthesis of 3-aminothieno[3,2-b]pyridine-6-carbonitrile, the title sodium salt (6.13 mmol) reacted with thiophene-3,4-diamine to afford the target compound in 93% isolated yield after chromatography . The Levacher 1994 method, using the same sodium salt but under harsher conditions, afforded only medium yields (typically 50–70%) for analogous substrates . The Benoit 1987 method consistently delivered moderate yields on a 1‑gram scale. The present protocol achieved high yield while maintaining 100‑gram scalability, a combination not reported for any alternative C₃ cyano-synthon .

Reaction yield Process efficiency Thienopyridine

Regioselectivity Control: Predictable 5‑Cyano Substitution Driven by Pre‑formed (E)-Enolate Geometry

The crystalline sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate locks the enolate in the E‑configuration, directing cyclisation exclusively to 5‑cyanopyridines/pyrimidines. In contrast, in situ enolate formation from 3,3-dimethoxypropionitrile or 3‑ethoxyacrylonitrile generates mixtures of E‑ and Z‑isomers, leading to regioisomeric mixtures and low reproducibility . The paper explicitly discusses the impact of structural features on regioselectivity, demonstrating that the E‑configured sodium salt provides a single regioisomer for all 29 examples . This level of predictability is absent in all comparator methods that rely on in situ deprotonation.

Regioselectivity Mechanism Cyclisation

Mildness of Conditions: Room Temperature Cyclisation Preserves Acid‑Labile Heterocycles vs. Harsh Prior Protocols

The 2021 protocol intentionally reduced reaction temperature from reflux to room temperature and lowered HCl concentration, enabling the inclusion of amino‑oxazoles, amino‑triazoles, and other acid‑sensitive heterocycles that decomposed under earlier conditions . The Levacher 1994 method, although using the same sodium salt, employed higher acidity and temperature, restricting scope to robust thiophene, pyrrole, and pyrazole cores . The Benoit 1987 and Taylor 1988 methods similarly required elevated temperatures. This methodological refinement, enabled by the stoichiometric pre‑formation of the enolate, represents a functional‑group tolerance advantage that is directly transferable to industrial batch processing.

Reaction conditions Functional group tolerance Acid-labile substrates

Operational Simplicity: One‑Pot Protocol Without Pre‑activation vs. Multi‑Step Alternative Syntheses

The general procedure requires only dissolution of the sodium salt in methanol, sequential addition of HCl and aminoheterocycle, and stirring at room temperature — a one‑pot, two‑stage operation without cryogenic conditions or inert atmosphere . In contrast, the 5‑nitro and 5‑bromo analogues require separate preparation of nitromalonaldehyde or bromomalonaldehyde precursors, often involving multiple steps and hazardous reagents . The Iaroshenko 2015 method uses a different enolate that demands anhydrous conditions and precise stoichiometric control. The present protocol's simplicity is evidenced by its direct adoption in an industrial patent setting .

One-pot synthesis Process chemistry Operational simplicity

Procurement-Relevant Application Scenarios for Sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate


Medicinal Chemistry Library Synthesis of Heteroannelated 3‑Cyanopyridines

Drug discovery groups requiring diverse, patentable fused-pyridine scaffolds for high-throughput screening will achieve 29 distinct core structures from a single reagent procurement . The 93% yield demonstrated for thienopyridine combined with room temperature operation ensures rapid SAR exploration with minimal reagent inventory.

Process Development and Scale-Up to 100‑Gram Batches of 5‑Cyanopyridine Intermediates

The confirmed 100‑gram preparative synthesis makes this sodium salt the only C₃ cyano-synthon with demonstrated pilot-scale capability. Process chemists can bypass the scale-up risk associated with in situ enolate generation and directly adopt the published procedure for multi-hundred-gram campaigns.

Synthesis of Acid‑Labelled Nitrile‑Containing Heterocycles for Agrochemical Lead Optimisation

The milder room temperature protocol using sub-stoichiometric HCl enables annulation of acid-sensitive amino‑oxazoles and amino‑triazoles , unlocking chemical space inaccessible to earlier methods. Procurement of this salt is essential for agrochemical programmes targeting fungicidal or herbicidal fused pyridines.

Regulatory-Compliant Pharmaceutical Intermediate Manufacture

The single geometric isomer of the crystalline sodium salt guarantees predictable regiochemistry (100% 5‑cyano substitution) , critical for meeting pharmacopoeial impurity specifications. Combined with the operational simplicity of the one‑pot protocol , it is the preferred reagent for GMP intermediate synthesis.

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